Tridecyl neopentanoate

Description

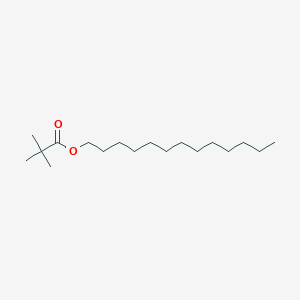

Structure

3D Structure

Properties

CAS No. |

106436-39-9 |

|---|---|

Molecular Formula |

C18H36O2 |

Molecular Weight |

284.5 g/mol |

IUPAC Name |

tridecyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C18H36O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-17(19)18(2,3)4/h5-16H2,1-4H3 |

InChI Key |

DHWLRNPWPABRBG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCOC(=O)C(C)(C)C |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)C(C)(C)C |

Other CAS No. |

106436-39-9 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

"Tridecyl neopentanoate" chemical synthesis and purification

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Tridecyl Neopentanoate

This guide provides a comprehensive technical overview for the synthesis and purification of this compound (CAS No. 106436-39-9), an emollient ester widely utilized in the cosmetics, personal care, and pharmaceutical industries for its unique sensory properties and skin-conditioning benefits.[1][2] Intended for researchers, chemists, and drug development professionals, this document elucidates the core chemical principles, provides detailed experimental protocols, and outlines robust purification and analytical validation strategies.

Introduction to this compound

This compound, with the IUPAC name tridecyl 2,2-dimethylpropanoate, is the ester formed from neopentanoic acid and tridecyl alcohol.[3][4] Its molecular structure, characterized by a highly branched acid moiety and a linear long-chain alcohol, imparts desirable properties such as a light, non-greasy skin feel, excellent spreadability, and high compatibility with other cosmetic ingredients like silicones.[1][5] These attributes make it a preferred component in formulations for lotions, creams, sunscreens, and color cosmetics.[2] The synthesis of this ester, while based on fundamental organic chemistry principles, presents unique challenges primarily due to the steric hindrance of the neopentanoic acid.

| Property | Value | Reference |

| IUPAC Name | tridecyl 2,2-dimethylpropanoate | [3] |

| CAS Number | 106436-39-9 | [3] |

| Molecular Formula | C₁₈H₃₆O₂ | [3] |

| Molecular Weight | 284.5 g/mol | [3] |

| Primary Function | Emollient, Skin-Conditioning Agent | [4][6] |

| Appearance | Powder (in some commercial forms) | [7] |

Part 1: Chemical Synthesis via Fischer-Speier Esterification

The most direct and industrially relevant method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (neopentanoic acid) with an alcohol (tridecyl alcohol) to yield an ester and water.[8]

Reaction: Neopentanoic Acid + Tridecyl Alcohol ⇌ this compound + Water

Core Mechanistic Principles & Rationale

The Fischer esterification is a reversible equilibrium-controlled process.[8] The reaction mechanism proceeds through several key steps:

-

Protonation: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the neopentanoic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of tridecyl alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Water Elimination: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the remaining carbonyl oxygen, yielding the final ester product.

A critical challenge in this specific synthesis is the steric hindrance imposed by the three methyl groups on the alpha-carbon of neopentanoic acid.[9] This bulkiness impedes the nucleophilic attack by the alcohol, slowing the reaction rate. To overcome this, forcing conditions are necessary, including elevated temperatures and the use of a strong acid catalyst. Furthermore, to drive the reaction to completion, the water by-product must be continuously removed from the reaction mixture in accordance with Le Châtelier's principle. This is typically achieved through azeotropic distillation using a Dean-Stark apparatus.[10]

| Parameter | Recommended Condition | Rationale & Expert Insight |

| Reactant Molar Ratio | 1:1.1 to 1:1.3 (Acid:Alcohol) | A slight excess of the alcohol can help shift the equilibrium towards the product. However, a large excess complicates purification, requiring extensive dealcoholization steps.[11] |

| Catalyst | p-Toluenesulfonic acid (p-TsOH) or Sulfuric Acid (H₂SO₄) | Strong protic acids are required to effectively protonate the sterically hindered carboxylic acid. p-TsOH is often preferred as it is a solid and less corrosive than H₂SO₄.[9] |

| Catalyst Loading | 0.5 - 2.0 mol% (relative to carboxylic acid) | Sufficient to catalyze the reaction without causing excessive side reactions like dehydration of the alcohol or charring at high temperatures. |

| Solvent (Entrainer) | Toluene or Xylene | Forms a low-boiling azeotrope with water, allowing for its efficient removal via a Dean-Stark trap, thereby driving the reaction forward.[10] |

| Temperature | 110-140 °C (Reflux) | Must be high enough to overcome the activation energy and facilitate the azeotropic removal of water. The specific temperature is dictated by the boiling point of the chosen solvent. |

Experimental Protocol: Synthesis

-

Apparatus Setup: Assemble a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a heating mantle with a temperature controller, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet.

-

Charging Reactants: To the flask, add neopentanoic acid (1.0 mol), tridecyl alcohol (1.1 mol), p-toluenesulfonic acid monohydrate (0.01 mol), and toluene (300 mL).

-

Reaction Initiation: Begin stirring and flush the system with nitrogen. Heat the mixture to reflux (approx. 110-120 °C for toluene).

-

Azeotropic Water Removal: Vigorously reflux the mixture. The toluene-water azeotrope will distill into the Dean-Stark trap. The denser water will separate and collect in the bottom of the trap, while the toluene will overflow and return to the reaction flask.

-

Monitoring Progress: Monitor the reaction by observing the rate of water collection. The reaction is considered complete when water ceases to collect in the trap (typically 4-8 hours). The theoretical amount of water for this scale is 1.0 mol (18 mL).

-

Reaction Cooldown: Once complete, turn off the heating and allow the mixture to cool to room temperature.

Caption: Decision workflow for the purification of this compound.

Part 3: Analytical Quality Control

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): Used to confirm the conversion of starting materials to the product. Key signals to monitor include the disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of a strong C=O ester stretch (~1735 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The ¹H NMR spectrum should show characteristic signals for the tridecyl chain protons and a distinct singlet for the nine equivalent protons of the neopentanoate's tert-butyl group.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight of the compound (m/z = 284.5) and is an excellent tool for assessing purity by detecting any residual starting materials or by-products. []* High-Performance Liquid Chromatography (HPLC): Often used for quantitative purity analysis in a production setting, providing a precise measure of the final product's purity, which should typically exceed 99%. [7] By following this comprehensive guide, researchers and scientists can confidently approach the synthesis and purification of high-purity this compound, ensuring a quality material suitable for advanced applications.

References

-

beautydecoded. (2025). This compound: Doctor's Opinion, Benefits & Dangers. Available at: [Link]

-

Riverland Trading. (n.d.). This compound Supplier | 106436-39-9. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

COSMILE Europe. (n.d.). This compound – Ingredient. Available at: [Link]

-

Tiiips. (2022). This compound. Available at: [Link]

-

Tiiips. (2022). This compound. Chemical Encyclopedia. Available at: [Link]

-

Xi'an Xszo Chem Co., Ltd. (n.d.). Factory price Cosmetic this compound 106436-39-9 Manufacturer. Available at: [Link]

-

The Good Scents Company. (n.d.). This compound, 106436-39-9. Available at: [Link]

- CN103214372A. (2013). Synthesis method of tridecyl trimellitate. Google Patents.

-

Global Substance Registration System. (n.d.). This compound. Available at: [Link]

-

Proteopedia. (2021). Esterification. Available at: [Link]

- US6881859B2. (2005). Trialkyl acetic acid (neo acid) esters and esterification process. Google Patents.

-

INCIDecoder. (n.d.). This compound (with Product List). Available at: [Link]

-

Croda Inc. (n.d.). Crodamol™ TDNP. UL Prospector. Available at: [Link]

-

Garaeva, S. R., et al. (2024). Kinetic regularities of neopentyl glycol esterification with acetic and 2-ethylhexanoic acids. Tonk. Khim. Tekhnol. Available at: [Link]

-

Purdue University Graduate School. (n.d.). CATALYSIS ENABLED SYNTHESIS OF TRICYCLIC-PGDM METHYL ESTER AND DESIGN OF POTENT PRMT5:MEP50 INHIBITORS. Available at: [Link]

-

National Institutes of Health (NIH). (2024). Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review. Available at: [Link]

-

Dorf Ketal. (n.d.). Catalysts for Polymer Synthesis. Available at: [Link]

- EP0848716B1. (2001). A continuous transesterification method for preparing polyol polyesters. Google Patents.

- US20120271030A1. (2012). Catalyst and Process. Google Patents.

-

Patent 3274381. (n.d.). CATALYST COMPOSITION COMPRISING FLUORIDED SUPPORT AND PROCESSES FOR USE THEREOF. Available at: [Link]

- ATE203542T1. (n.d.). CONTINUOUS TRANSESTERIFICATION PROCESS FOR PRODUCING POLYOL POLYESTERS. Google Patents.

-

ResearchGate. (2025). Modeling the melt transesterification of polycarbonate. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Available at: [Link]

- US2423545A. (1947). Esterification of terpene alcohols. Google Patents.

-

RTI International. (1987). Purification Procedures for Synthetic Dyes. Available at: [Link]

- WO2022023291A1. (2022). Procédé de purification de trifénatate de vilantérol. Google Patents.

Sources

- 1. beautydecoded.com [beautydecoded.com]

- 2. This compound Supplier | 106436-39-9 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 3. This compound | C18H36O2 | CID 546237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [tiiips.com]

- 5. ulprospector.com [ulprospector.com]

- 6. cosmileeurope.eu [cosmileeurope.eu]

- 7. Factory price Cosmetic this compound 106436-39-9 Manufacturer, CasNo.106436-39-9 Xi'an Xszo Chem Co., Ltd. China (Mainland) [xszochem.lookchem.com]

- 8. proteopedia.org [proteopedia.org]

- 9. US6881859B2 - Trialkyl acetic acid (neo acid) esters and esterification process - Google Patents [patents.google.com]

- 10. US2423545A - Esterification of terpene alcohols - Google Patents [patents.google.com]

- 11. CN103214372A - Synthesis method of tridecyl trimellitate - Google Patents [patents.google.com]

Tridecyl Neopentanoate: A Technical Guide for Formulation Scientists

Introduction

Tridecyl neopentanoate, a branched-chain ester of tridecyl alcohol and neopentanoic acid, is a versatile emollient widely utilized in the cosmetic and personal care industries. Its unique molecular structure imparts a desirable sensory profile, characterized by a light, non-greasy feel and rapid absorbency into the skin. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its functional benefits in formulations, and standardized methodologies for its synthesis and quality assessment. The information presented herein is intended to support researchers, formulators, and drug development professionals in leveraging the full potential of this valuable ingredient.

Chemical Identity and Structure

This compound is systematically named tridecyl 2,2-dimethylpropanoate. Its structure consists of a bulky, sterically hindered neopentanoate group esterified with a C13 linear alkyl chain. This configuration is key to its distinctive properties, offering a balance of emolliency and a light skin feel.

Key Identifiers:

-

INCI Name: this compound

-

CAS Number: 106436-39-9[1]

-

Molecular Formula: C18H36O2[1]

-

Molecular Weight: 284.48 g/mol [2]

-

Synonyms: Ceraphyl 55, Crodamol TDNP, Trivent NP-13, Neopentanoic acid, tridecyl ester[1][3]

Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its application in cosmetic and pharmaceutical formulations. It is a colorless to pale yellow liquid with low viscosity, contributing to its fast-spreading nature.[4][5]

| Property | Value | Source |

| Appearance | Colorless to yellow liquid | [4] |

| Boiling Point | 317.84 °C (estimated) | [4] |

| Density | ~0.9 g/cm³ | [4] |

| Flash Point | 152.20 °C | [4] |

| Solubility | Soluble in alcohol, insoluble in water. | [3] |

| Purity | ≥ 98% | [4] |

Functional Properties and Applications in Formulation

The primary role of this compound in formulations is as an emollient and skin-conditioning agent.[6] Its branched-chain structure prevents the greasy feel often associated with linear esters, resulting in a silky, smooth after-feel on the skin. This makes it an excellent choice for a wide array of products, including lotions, creams, sunscreens, and color cosmetics.[5]

Key Functional Benefits:

-

Fast-Spreading Emollient: Its low viscosity allows for rapid and even application, enhancing the sensory experience of the final product.[5]

-

Pigment Wetting: this compound is an effective wetting agent for pigments in color cosmetics, leading to better color payoff and a more uniform application.[5][7]

-

Silicone Compatibility: It exhibits good compatibility with commonly used silicones in cosmetic formulations, allowing for greater formulation flexibility.[5]

-

Binding Agent: In pressed powder formulations, it acts as a binder, improving the cohesiveness and durability of the product.[6][7]

-

Non-Comedogenic: Its light texture and non-greasy nature make it suitable for formulations intended for oily or acne-prone skin.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of tridecyl alcohol with neopentanoic acid or its more reactive derivative, neopentanoyl chloride. The following is a representative laboratory-scale procedure.

Materials:

-

Tridecyl alcohol

-

Neopentanoyl chloride

-

Pyridine or other suitable acid scavenger

-

Anhydrous diethyl ether or other suitable solvent

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve tridecyl alcohol in anhydrous diethyl ether.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add neopentanoyl chloride dropwise from the dropping funnel to the stirred solution. An equimolar amount of pyridine should be added concurrently to neutralize the hydrochloric acid formed during the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours to ensure complete reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Quality Control and Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds, making it ideal for the quality control of this compound.

Instrumentation and Consumables:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Capillary GC column (e.g., 5% phenyl methyl siloxane)

-

Helium (carrier gas)

-

Methanol or other suitable solvent (for sample preparation)

-

Autosampler vials

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in methanol (e.g., 1 mg/mL).

-

GC-MS Method:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (split or splitless injection)

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/minute, and hold for 10 minutes.

-

Carrier Gas Flow: Constant flow of helium (e.g., 1 mL/min).

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

The mass spectrum should show characteristic fragment ions for the neopentanoate moiety and the tridecyl chain.

-

Quantify the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

-

Caption: Workflow for the quality control of this compound by GC-MS.

Safety and Regulatory Information

This compound is generally considered safe for use in cosmetic products.[1] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkyl esters, including this compound, are safe in the present practices of use and concentration when formulated to be non-irritating.[1] However, as with any chemical substance, it is important to handle it in accordance with good laboratory practices and to consult the Safety Data Sheet (SDS) for specific handling and safety information. Some GHS classifications indicate a potential for allergic skin reactions and eye irritation, underscoring the importance of proper formulation and handling.

Conclusion

This compound is a high-performance emollient that offers significant benefits in a wide range of cosmetic and personal care applications. Its unique physicochemical properties provide a desirable sensory experience, making it a valuable tool for formulation scientists. A thorough understanding of its characteristics, along with standardized methods for its synthesis and quality control, is essential for its effective and safe utilization in product development.

References

-

Riverland Trading. This compound Supplier | 106436-39-9 | Your Reliable Distributor. [Link]

- Chen, H., Wang, C., & Liu, J. (2005). Determination of phthalate esters in cosmetics by gas chromatography with flame ionization detection and mass spectrometric detection. International Journal of Cosmetic Science, 27(4), 205-211.

-

UL Prospector. Crodamol™ TDNP by Croda Inc. - Personal Care & Cosmetics. [Link]

- Al-Saleh, I., & Al-Doush, I. (2023). GC-MS Determination of Undeclared Phthalate Esters in Commercial Fragrances: Occurrence, Profiles and Assessment of Carcinogenic and Non-Carcinogenic Risk Associated with Their Consumption among Adult Consumers. Molecules, 28(4), 1689.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 546237, this compound. [Link]

-

Alzo International. Emollient Esters. [Link]

-

Croda Beauty. Crodamol™ TDNP. [Link]

-

COSMILE Europe. This compound – Ingredient. [Link]

-

PubMed Central. Mass-Spectrometry-Based Research of Cosmetic Ingredients. [Link]

-

ResearchGate. A gas chromatography-mass spectrometric method to determine skin-whitening agents in cosmetic products. [Link]

-

The Good Scents Company. This compound, 106436-39-9. [Link]

-

Global Substance Registration System (GSRS). This compound. [Link]

-

The Good Scents Company. Refractive Index Information Catalog. [Link]

-

INCIDecoder. This compound (with Product List). [Link]

-

MatWeb. Physical Properties-Viscosity equal 1300 cP polymer product list. [Link]

-

Alzo International. specialty ester guide. [Link]

Sources

- 1. This compound | C18H36O2 | CID 546237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound, 106436-39-9 [thegoodscentscompany.com]

- 4. This compound Supplier | 106436-39-9 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 5. crodabeauty.com [crodabeauty.com]

- 6. cosmileeurope.eu [cosmileeurope.eu]

- 7. ulprospector.com [ulprospector.com]

Tridecyl Neopentanoate: A Technical Guide for Formulation Scientists in Dermatological and Cosmetic Research

An In-depth Examination of CAS Number 106436-39-9 in Advanced Topical Formulations

Abstract

Tridecyl neopentanoate, a synthetic ester with the CAS number 106436-39-9, is a multifunctional ingredient predominantly utilized in the cosmetic and personal care industries. While not a primary active pharmaceutical ingredient, its role as an excipient in topical formulations is critical for the development of effective and aesthetically pleasing dermatological products. This technical guide provides an in-depth analysis of this compound's physicochemical properties, its core functions as an emollient and texture enhancer, and its applications in the research and development of advanced skincare and cosmetic formulations. For researchers, scientists, and drug development professionals, understanding the nuanced contributions of such an excipient is paramount to creating sophisticated and compliant topical products.

Introduction: The Evolving Role of Excipients in Topical Formulations

In the realm of dermatological and cosmetic science, the vehicle of a topical product is as crucial as the active ingredients it carries. The efficacy, stability, and consumer acceptance of a formulation are heavily dependent on the chosen excipients. This compound, the ester of tridecyl alcohol and neopentanoic acid, has emerged as a key ingredient in the formulator's toolkit.[1] Its synthetic origin ensures high purity and batch-to-batch consistency, which are critical for reproducible research and product development.[2] This guide will explore the technical attributes of this compound and its research applications in the context of cosmetic science and the development of dermatological products.

Physicochemical Properties of this compound

A thorough understanding of a material's physical and chemical properties is fundamental to its application in research and formulation. This compound is a lightweight, non-greasy liquid that offers unique sensory characteristics to topical preparations.[3]

| Property | Value | Source |

| CAS Number | 106436-39-9 | [4] |

| Molecular Formula | C18H36O2 | [4] |

| Molecular Weight | 284.48 g/mol | [5] |

| Physical State | Liquid | [4] |

| Solubility | Soluble in alcohol; Insoluble in water (0.004616 mg/L @ 25 °C est.) | [6] |

| Origin | Synthetic | [2] |

These properties make this compound an excellent candidate for inclusion in a wide range of product chassis, from oil-in-water emulsions to anhydrous systems. Its insolubility in water is a key characteristic for its function as an emollient, forming an occlusive layer on the skin to prevent water loss.[7]

Core Functions and Research Applications

The research applications of this compound are centered around its functions in cosmetic and dermatological formulations. These functions are primarily related to skin conditioning, texture modification, and acting as a binder for powdered products.

Emollient and Skin Conditioning Agent

As an emollient, this compound plays a vital role in maintaining and improving the skin's barrier function.[2] Emollients work by forming a thin, lipid-based film on the skin's surface, which serves two main purposes: reducing transepidermal water loss (TEWL) and smoothing the skin's texture.[7]

-

Mechanism of Action : By filling the spaces between corneocytes in the stratum corneum, emollients like this compound help to restore the integrity of the skin barrier.[7] This is particularly relevant for research into conditions characterized by a compromised skin barrier, such as xerosis (dry skin) and atopic dermatitis.

-

Research Focus : Formulation scientists can utilize this compound in studies aimed at developing therapeutic moisturizers. Its lightweight and non-comedogenic nature make it suitable for formulations intended for oily or acne-prone skin, a demographic that often requires effective moisturization without exacerbating their condition.[3]

Texture Enhancer and Sensory Modifier

The sensory perception of a topical product is a critical factor in patient and consumer compliance. This compound is prized for its ability to impart a light, silky, and non-greasy feel to formulations.[3]

-

Application in Research : In the development of new cosmetic and dermatological products, sensory panel testing is a common practice. This compound can be used as a tool to modulate the texture and feel of a formulation. Researchers can conduct studies to determine the optimal concentration of this compound to achieve a desired sensory profile, balancing aesthetic appeal with functional performance.

-

Synergistic Effects : It is often used in combination with other emollients and silicones to create complex and sophisticated textures. Research into the synergistic effects of these combinations can lead to the development of novel and innovative product forms.

Binder in Powdered Formulations

In the realm of color cosmetics and powdered skincare products, binders are essential for the cohesion of the product.[2] this compound can function as a liquid binder, improving the pressability of powders and the payoff of color products.

-

Experimental Protocol : To evaluate the efficacy of this compound as a binder, researchers can formulate a series of pressed powders with varying concentrations of the ester. The mechanical strength of the pressed powders can then be tested using a tablet hardness tester. The optimal concentration would be that which provides sufficient hardness to prevent breakage during normal handling, without making the product difficult to pick up with a brush or applicator.

Caption: Workflow for evaluating this compound as a binder.

Safety and Toxicological Profile

The safety of any ingredient is of utmost importance in product development. This compound is generally considered safe for topical use in cosmetics.[3] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of alkyl esters, including this compound, and concluded that they are safe in the present practices of use and concentration when formulated to be non-irritating.[8]

Key Safety Data Points:

-

Acute Oral Toxicity : No adverse effects have been observed in acute oral toxicity tests.[9]

-

Acute Dermal Toxicity : The LD50 in rabbits is greater than 2,000 mg/kg, indicating no adverse effects in acute dermal toxicity tests.[9]

-

Skin Irritation : May cause skin irritation in susceptible individuals.[9]

-

Eye Irritation : Can cause serious eye irritation.[9]

-

Sensitization : May cause an allergic skin reaction.[8]

It is important for researchers and formulators to be aware of these potential hazards and to conduct appropriate safety testing on their final formulations.

Formulation Considerations and Experimental Protocols

When incorporating this compound into a formulation, its lipophilic nature must be taken into account. It is typically added to the oil phase of an emulsion.

Protocol for a Basic Oil-in-Water Emulsion

This protocol outlines the creation of a simple lotion to demonstrate the incorporation of this compound.

Materials:

-

Oil Phase:

-

This compound: 5%

-

Cetearyl Alcohol: 3%

-

Glyceryl Stearate: 2%

-

-

Water Phase:

-

Deionized Water: 88.5%

-

Glycerin: 1%

-

-

Preservative:

-

Phenoxyethanol: 0.5%

-

Procedure:

-

Combine the oil phase ingredients in a beaker and heat to 75°C.

-

Combine the water phase ingredients in a separate beaker and heat to 75°C.

-

Slowly add the water phase to the oil phase while homogenizing.

-

Continue homogenization for 3-5 minutes.

-

Begin to cool the emulsion while stirring with a propeller mixer.

-

At 40°C, add the preservative and continue to mix until the emulsion is uniform.

-

Allow the emulsion to cool to room temperature.

Sources

- 1. Vehicles for Drug Delivery and Cosmetic Moisturizers: Review and Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SID 163641239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. specialchem.com [specialchem.com]

- 5. Transdermal Drug Delivery: An Overview of the Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topical Vehicle Formulations in the Treatment of Acne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C18H36O2 | CID 546237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

"Tridecyl neopentanoate" solubility in organic solvents

An In-depth Technical Guide to the Solubility of Tridecyl Neopentanoate in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound, an ester of tridecyl alcohol and neopentanoic acid, is a widely utilized emollient in the cosmetic and pharmaceutical industries.[1] Its unique chemical structure, characterized by a long alkyl chain and a sterically hindered neopentanoate group, imparts desirable sensory properties and functional benefits, such as skin conditioning and pigment wetting. A thorough understanding of its solubility in various organic solvents is paramount for formulation scientists and researchers to optimize vehicle systems, ensure product stability, and control active ingredient delivery. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, grounded in principles of chemical structure, and offers practical methodologies for its empirical determination.

Molecular Architecture and its Influence on Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the intermolecular forces it can establish with a solvent. This compound (IUPAC name: tridecyl 2,2-dimethylpropanoate) possesses a distinct architecture that governs its solubility profile.[2]

-

The Ester Functional Group: The central ester linkage (-COO-) introduces a polar region within the molecule due to the electronegativity difference between the carbon and oxygen atoms. This allows for dipole-dipole interactions. However, this polar character is significantly masked.

-

Steric Hindrance: The neopentanoate group features a quaternary carbon atom bonded to three methyl groups. This bulky, t-butyl-like structure provides significant steric hindrance around the polar ester core, limiting the accessibility of the carbonyl and ether oxygens for interactions with polar solvents.

-

The Tridecyl Chain: The long C13 alkyl chain is a dominant feature, rendering the molecule predominantly non-polar and lipophilic. This long hydrocarbon tail favors van der Waals forces as the primary mode of intermolecular interaction.

The overarching characteristic of this compound is its non-polar, hydrophobic nature. The influence of the long alkyl chain and the bulky neopentanoate group far outweighs the contribution of the sterically shielded ester group. This structure leads to the general principle that this compound will be most soluble in non-polar or weakly polar organic solvents, a classic example of the "like dissolves like" principle.[3]

Sources

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Tridecyl Neopentanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for characterizing the thermal stability and degradation profile of tridecyl neopentanoate, a common emollient ester in cosmetic and pharmaceutical formulations. As direct public data on its thermal decomposition is limited, this document serves as a detailed methodological guide, empowering researchers to generate robust and reliable data. We will explore the foundational principles of relevant analytical techniques, provide detailed experimental protocols, and discuss the interpretation of the resulting data.

Introduction: The Importance of Thermal Stability in Formulation Science

This compound (CAS No. 106436-39-9) is a branched-chain ester valued for its light, non-greasy feel and excellent spreadability in topical formulations.[1] Its chemical structure, featuring a sterically hindered neopentanoate group, suggests a degree of thermal stability. However, understanding its precise decomposition temperature and the nature of its degradation products is critical for ensuring product safety, efficacy, and shelf-life, particularly for products subjected to heat during manufacturing, storage, or application. A comprehensive thermal stability profile is a cornerstone of a well-characterized excipient and is essential for regulatory submissions.

Core Analytical Techniques for Thermal Analysis

The investigation into the thermal stability of this compound will be centered around two primary analytical techniques: Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][3] This technique is invaluable for determining the onset of degradation, the temperature at which maximum degradation occurs, and the percentage of mass loss at different temperatures.

-

Differential Scanning Calorimetry (DSC): Often performed simultaneously with TGA, DSC measures the heat flow into or out of a sample as it is heated or cooled.[4][5] This provides information on phase transitions such as melting and boiling, as well as exothermic or endothermic degradation processes.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This powerful technique involves the thermal fragmentation of a sample in an inert atmosphere, followed by the separation and identification of the resulting volatile and semi-volatile degradation products.[1][6][7] Py-GC-MS is crucial for elucidating the degradation pathways of a compound.

Experimental Design: A Step-by-Step Approach

The following sections outline detailed protocols for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the onset of thermal decomposition, the temperature of maximum mass loss, and the overall thermal stability of this compound.

Instrumentation: A simultaneous TGA/DSC instrument is recommended.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina crucible.[8] Given its liquid nature, a hermetic pan with a pinhole lid can be used to prevent premature evaporation.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the TGA/DSC instrument.

-

Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.[9]

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[9] A controlled heating rate ensures reproducible results.

-

-

Data Acquisition: Continuously record the sample mass, heat flow, and temperature throughout the experiment.

Data Analysis and Interpretation:

-

TGA Thermogram: The resulting TGA curve will plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined by the intersection of the baseline with the tangent of the mass loss curve. The peak of the derivative of the TGA curve (DTG) indicates the temperature of maximum mass loss rate.

-

DSC Thermogram: The DSC curve will show endothermic or exothermic peaks corresponding to thermal events. For this compound, an endothermic peak corresponding to its boiling point will be observed, followed by potential endo- or exothermic events associated with decomposition.

Expected Results (Hypothetical):

| Parameter | Expected Value Range | Significance |

| Onset of Decomposition (Tonset) | 200 - 350 °C | The temperature at which significant degradation begins. |

| Temperature of Maximum Mass Loss (Tmax) | 250 - 400 °C | The temperature at which the degradation rate is highest. |

| Residual Mass at 600 °C | < 1% | Indicates complete volatilization or decomposition. |

Experimental Workflow for TGA/DSC Analysis

Caption: Workflow for TGA/DSC analysis of this compound.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile degradation products of this compound and propose a degradation pathway.

Instrumentation: A pyrolysis unit coupled to a GC-MS system.

Experimental Protocol:

-

Sample Preparation: Place a small amount (approximately 100-200 µg) of this compound into a pyrolysis sample cup.[7]

-

Pyrolysis Conditions:

-

Heat the sample to a temperature determined from the TGA results (e.g., the Tmax) in an inert helium atmosphere. A typical pyrolysis temperature for esters is in the range of 500-700°C.[7]

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC): The pyrolysis products are swept into the GC column for separation. A non-polar column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the expected hydrocarbon and ester fragments.

-

GC Oven Program: A temperature program such as 50°C for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes, should provide good separation.

-

Mass Spectrometer (MS): The separated components are ionized (typically by electron ionization at 70 eV) and detected by the mass spectrometer.

-

-

Data Analysis:

-

The resulting chromatogram will show peaks corresponding to the different degradation products.

-

The mass spectrum of each peak is compared to a spectral library (e.g., NIST) for identification.

-

Proposed Degradation Pathway of this compound:

Based on studies of other neopentylpolyol esters, the thermal decomposition of this compound is likely to proceed via a heterolytic cleavage of the alkyl-oxygen bond.[10] This would lead to the formation of a carbocation and a carboxylate anion. The primary degradation products are expected to be:

-

Neopentanoic acid: Formed from the carboxylate anion.

-

Tridecene isomers: Formed from the tridecyl carbocation via elimination.

-

Other smaller hydrocarbons: Resulting from further fragmentation at higher temperatures.

Proposed Degradation Pathway of this compound

Caption: Proposed thermal degradation pathway of this compound.

Self-Validating Protocols and Trustworthiness

The protocols described above are designed to be self-validating. The TGA results guide the selection of the pyrolysis temperature for the Py-GC-MS analysis, ensuring that the degradation products are generated under relevant thermal stress conditions. The identification of degradation products by Py-GC-MS should be consistent with the mass loss observed in the TGA. For instance, the formation of volatile products like tridecene and neopentanoic acid would account for the significant mass loss observed in the TGA thermogram.

Conclusion: A Framework for Comprehensive Thermal Analysis

This technical guide provides a robust framework for the comprehensive thermal analysis of this compound. By following the detailed protocols for TGA/DSC and Py-GC-MS, researchers in the pharmaceutical and cosmetic industries can generate the necessary data to ensure the thermal stability and safety of their formulations. The proposed degradation pathway, grounded in the established chemistry of similar esters, offers a starting point for the interpretation of Py-GC-MS data. This methodological approach empowers scientists to build a complete and reliable thermal profile for this widely used emollient.

References

-

A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. [Link]

-

Protocol Thermogravimetric Analysis (TGA). EPFL. [Link]

-

Yutina, G. A., et al. "Main paths of thermal decomposition of neopentylpolyol esters." Journal of Applied Chemistry of the USSR, vol. 61, no. 5, 1988. [Link]

-

Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. [Link]

-

Thermal Analysis of Cosmetics. AZoM. [Link]

-

Thermogravimetric Analysis. [Link]

-

Pyrolysis gas chromatography high resolution mass spectrometry (Py-GC-MS) method for analysis of phthalic acid esters and its application for screening e-waste materials. ResearchGate. [Link]

-

A pyrolysis gas chromatography high resolution mass spectrometry (Py-GC-MS) method for analysis of phthalic acid esters and its application for screening e-waste materials. RSC Publishing. [Link]

-

Pyrolysis–GC/MS for the identification of macromolecular components in historical recipes. Springer. [Link]

-

Webinar – Thermal Analysis of Cosmetics. Mettler Toledo. [Link]

-

Pyro-GC-MS Pyrolysis Gas Chromatography/Mass Spectrometry US Lab. MaTestLab. [Link]

-

Pyrolysis Gas Chromatography-Mass Spectrometry. Environmental Molecular Sciences Laboratory. [Link]

-

Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. [Link]

-

Application of Pyrolysis–Gas Chromatography–Mass Spectrometry for the Identification of Polymeric Materials. LCGC International. [Link]

-

Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. MDPI. [Link]

-

Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. MDPI. [Link]

-

Thermal analysis on potential risk of cosmetic materials by DSC. MATEC Web of Conferences. [Link]

-

Effects of Aging on Sucrose-Based Poly(ester-urethane)s: Thermal, Ultraviolet, and Hydrolytic Stability. MDPI. [Link]

Sources

- 1. Request Rejected [emsl.pnnl.gov]

- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 3. aurigaresearch.com [aurigaresearch.com]

- 4. azom.com [azom.com]

- 5. mt.com [mt.com]

- 6. matestlabs.com [matestlabs.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. epfl.ch [epfl.ch]

- 9. Effects of Aging on Sucrose-Based Poly(ester-urethane)s: Thermal, Ultraviolet, and Hydrolytic Stability [mdpi.com]

- 10. Main paths of thermal decomposition of neopentylpolyol esters (Journal Article) | OSTI.GOV [osti.gov]

"Tridecyl neopentanoate" molecular structure and conformational analysis

An In-depth Technical Guide to the Molecular Structure and Conformational Analysis of Tridecyl Neopentanoate

Authored by: A Senior Application Scientist

Abstract

This compound (CAS No: 106436-39-9) is a branched-chain ester widely utilized in the cosmetics and personal care industries as an emollient and skin-conditioning agent.[1][2] Its efficacy and desirable sensory profile—a light, non-greasy feel with excellent spreadability—are direct consequences of its unique molecular architecture.[3] This guide provides a detailed examination of the molecular structure of this compound, followed by a comprehensive conformational analysis. We will explore the interplay between its sterically hindered neopentanoate head group and its flexible tridecyl tail, elucidating how these features govern its physicochemical properties. This document is intended for researchers, formulation scientists, and professionals in drug development who require a deep understanding of this molecule's structure-function relationship.

Molecular Identity and Synthesis

This compound is the ester formed from the reaction of neopentanoic acid (also known as pivalic acid) and tridecyl alcohol.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | tridecyl 2,2-dimethylpropanoate | [4] |

| Synonyms | Ceraphyl 55, Crodamol TDNP, Trivent NP-13 | [4][5] |

| Molecular Formula | C₁₈H₃₆O₂ | [4][6] |

| Molecular Weight | 284.5 g/mol | [4] |

| CAS Number | 106436-39-9 | [1] |

| SMILES | CCCCCCCCCCCCCOC(=O)C(C)(C)C | [4][6] |

The primary route for its industrial synthesis is the Fischer-Speier esterification, an acid-catalyzed reaction between the carboxylic acid and the alcohol.[7][8] The process involves protonation of the carbonyl oxygen of neopentanoic acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by tridecyl alcohol. Water is eliminated, and subsequent deprotonation yields the final ester product.[8] The use of a bulky carboxylic acid like neopentanoic acid can slow the reaction rate compared to unhindered acids, requiring optimized conditions to drive the equilibrium toward the product.[8]

Elucidation of Molecular Structure

The structure of this compound is characterized by two distinct moieties: a sterically demanding neopentanoate "head" and a long, flexible tridecyl "tail." This duality is central to its physical properties.

Caption: Workflow for computational conformational analysis.

-

Molecular Mechanics (MM) : Force fields like GROMACS or AMBER are used for an initial broad search of the conformational space. This is computationally inexpensive and ideal for sampling the many degrees of freedom in the tridecyl tail. [9]* Quantum Mechanics (QM) : Methods like Density Functional Theory (DFT) are employed to obtain highly accurate energies and geometries for a smaller subset of low-energy conformers identified by MM. [9]This is crucial for validating the planarity and rotational barriers of the ester core.

-

Molecular Dynamics (MD) Simulations : MD is the most powerful tool for this molecule. It simulates the atomic motions over time, providing a realistic picture of the molecule's dynamic behavior in a condensed phase. [10]From MD trajectories, one can analyze the distribution of conformers, the flexibility of the tail (e.g., by calculating the radius of gyration), and how the molecule interacts with solvents or surfaces.

Conclusion: Structure as the Architect of Function

The technical profile of this compound is a classic example of rational molecular design, even if arrived at empirically. Its performance as a cosmetic emollient is not accidental but a direct result of its specific molecular structure and resulting conformational behavior. The sterically hindered neopentanoate head acts as a "molecular wedge," preventing efficient packing and ensuring fluidity and a light skin feel. Simultaneously, the long, flexible tridecyl tail provides the lipophilicity required for skin conditioning and occlusion. The conformational freedom of this tail allows it to adapt and spread easily, contributing to the desirable sensory experience. This detailed analysis provides the foundational knowledge required for rationally formulating with this versatile ingredient and for designing future molecules with tailored properties.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 546237, this compound. Available at: [Link]

-

Tiiips (2022). This compound. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). SID 163641239 - this compound. PubChem. Available at: [Link]

-

The Good Scents Company (2025). This compound, 106436-39-9. Available at: [Link]

-

Global Substance Registration System (n.d.). This compound. Available at: [Link]

-

COSMILE Europe (n.d.). This compound – Ingredient. Available at: [Link]

-

UL Prospector (n.d.). Crodamol™ TDNP by Croda Inc. Available at: [Link]

-

Santos, R. N. dos, Dobchev, D. A., Balsubramani, A., & Agarwal, V. (2025). Computational Methods for Modeling Lipid-Mediated Active Pharmaceutical Ingredient Delivery. ACS Publications. Available at: [Link]

-

ResearchGate (n.d.). Different conformations of ester. [Diagram]. Available at: [Link]

-

Garcia-Alles, L. F., et al. (2022). Enzymatic Synthesis and Molecular Modelling Studies of Rhamnose Esters Using Lipase from Pseudomonas stutzeri. National Center for Biotechnology Information. Available at: [Link]

-

Fiser, B., et al. (2015). Conformational Analysis and Derivation of Molecular Mechanics Parameters for Esters and Thioesters. The Journal of Physical Chemistry A. Available at: [Link]

-

Knothe, G. (2000). Synthesis and characterization of some long-chain diesters with branched or bulky moieties. JAOCS, Vol. 77, no. 8. Available at: [Link]

-

MDPI (2021). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Available at: [Link]

-

Master Organic Chemistry (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

-

ACS Omega (2024). Molecular Dynamics Computational Study of Sustainable Green Surfactant for Application in Chemical Enhanced Oil Recovery. Available at: [Link]

-

The Journal of Organic Chemistry (2003). Conformational Analysis: Crystallographic, NMR, and Molecular Mechanics Studies of Flexible Sulfonic Esters. Available at: [Link]

-

Spectroscopy Online (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

Sources

- 1. This compound [tiiips.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. specialchem.com [specialchem.com]

- 4. This compound | C18H36O2 | CID 546237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. SID 163641239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Tridecyl Neopentanoate: A Novel Plasticizer Candidate for Advanced Polymer Formulations

An In-depth Technical Guide for Researchers and Polymer Scientists

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The relentless pursuit of high-performance polymers necessitates a parallel innovation in additive technologies. Plasticizers, essential for imparting flexibility and processability to otherwise rigid polymers like polyvinyl chloride (PVC), are a critical area of research. This guide introduces tridecyl neopentanoate, a branched-chain ester predominantly known in the cosmetics industry, as a compelling, yet underexplored, candidate for polymer plasticization. We will delve into the theoretical underpinnings of its potential efficacy, drawing parallels from established plasticizer mechanisms and the unique structural attributes of the neopentanoate moiety. This document provides a comprehensive framework for the systematic evaluation of this compound, complete with detailed experimental protocols and the scientific rationale behind them. Our objective is to equip researchers and drug development professionals with the knowledge to explore this and similar novel molecules as next-generation plasticizers.

Introduction: The Imperative for Novel Plasticizers

Plasticizers are indispensable additives that transform brittle polymers into flexible, durable materials suitable for a vast array of applications, from medical devices to automotive interiors.[1][2] The mechanism of plasticization involves the insertion of plasticizer molecules between polymer chains, which disrupts polymer-polymer interactions, increases intermolecular spacing ("free volume"), and enhances chain mobility.[3][4][5] This molecular lubrication effectively lowers the glass transition temperature (Tg) of the polymer, the point at which it transitions from a rigid, glassy state to a more pliable, rubbery one.[6][7]

The majority of the plasticizer market has been dominated by phthalate esters. However, regulatory pressures and environmental concerns have catalyzed a search for safer, high-performance alternatives.[2] Ester plasticizers, in general, are a versatile class of compounds, with their performance characteristics being tunable through the selection of both the acid and alcohol precursors.[6][8][9] This guide focuses on this compound, an ester of neopentanoic acid and tridecyl alcohol.[10] While its current applications are primarily in cosmetics as an emollient, its molecular structure suggests significant potential as a plasticizer for polymers like PVC.[1][3][4][5][6][7][8][9][10][11][12][13]

The this compound Proposition: A Structural-Functional Hypothesis

The potential of this compound as a plasticizer is rooted in its unique chemical architecture. It is the ester of a C13 alcohol and a C5 carboxylic acid.[10] This structure combines a long, linear alkyl chain with a bulky, sterically hindered head group, which we hypothesize will confer a unique balance of properties.

-

The Neopentanoate Headgroup: The highly branched, spherical nature of the neopentanoate group is expected to be highly effective at separating polymer chains, thereby creating significant free volume and enhancing plasticizing efficiency.

-

The Tridecyl Tail: The long C13 alkyl chain should provide excellent compatibility with the non-polar segments of polymer chains, such as in PVC. This compatibility is crucial for ensuring the long-term stability of the plasticized polymer and preventing plasticizer migration.[14]

We propose that this combination will result in a plasticizer with high efficiency, good permanence, and potentially favorable low-temperature performance.

A Framework for Evaluation: Experimental Protocols

To validate the potential of this compound as a plasticizer, a systematic experimental approach is required. The following protocols are designed to comprehensively characterize its performance in a model polymer system, such as PVC.

Materials and Formulation

A standard PVC formulation will be used as the basis for evaluation. A typical formulation is presented in Table 1.

| Component | Parts per Hundred Resin (phr) | Purpose |

| PVC Resin (K-value 67) | 100 | Polymer Matrix |

| This compound | 30 - 70 | Plasticizer (variable) |

| Thermal Stabilizer (e.g., Ca/Zn stearate) | 2 - 3 | Prevents thermal degradation during processing |

| Lubricant (e.g., stearic acid) | 0.5 - 1 | Processing aid |

Sample Preparation

-

Dry Blending: The PVC resin, stabilizer, and lubricant are dry blended in a high-speed mixer.

-

Plasticizer Addition: The this compound is added to the dry blend and mixed until a homogeneous powder is obtained.

-

Milling and Molding: The compounded material is then processed on a two-roll mill at a temperature of 160-170°C to create a fused sheet. The sheet is then compression molded into plaques of the desired thickness for testing.

Performance Evaluation Protocols

-

Objective: To determine the effectiveness of this compound in softening the polymer.

-

Method 1: Hardness Measurement (ASTM D2240):

-

Condition the molded samples for 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.

-

Measure the Shore A or Shore D hardness at multiple points on the sample surface.

-

Compare the hardness values to a control sample plasticized with a standard plasticizer (e.g., dioctyl phthalate - DOP).

-

-

Method 2: Tensile Properties (ASTM D2284): [15]

-

Cut dumbbell-shaped specimens from the molded sheets.

-

Conduct tensile testing to determine the tensile strength, elongation at break, and 100% modulus.

-

A lower modulus and higher elongation indicate greater plasticizing efficiency.

-

-

Method 3: Glass Transition Temperature (Tg) Determination (ASTM E1356):

-

Use Differential Scanning Calorimetry (DSC) to measure the Tg of the plasticized PVC.

-

A significant depression of the Tg compared to unplasticized PVC is a direct measure of plasticizing efficiency.

-

-

Objective: To assess the long-term stability of the plasticizer within the polymer matrix.

-

Method 1: Volatility (ASTM D1203):

-

Weigh a sample of the plasticized PVC accurately.

-

Place the sample in an oven at an elevated temperature (e.g., 70°C) for a specified period (e.g., 24 hours).

-

Measure the weight loss, which corresponds to the amount of plasticizer that has volatilized.

-

-

Method 2: Migration to Other Materials (ASTM D2199): [13]

-

Place the plasticized PVC sample in contact with another material (e.g., acrylic, polystyrene) under a specified pressure and temperature.

-

After a set time, visually inspect the contact surfaces for signs of plasticizer migration (e.g., tackiness, softening).

-

-

Method 3: Extraction Resistance:

-

Immerse a pre-weighed sample of the plasticized PVC in a solvent (e.g., hexane, soapy water) for a specified time and temperature.

-

Dry the sample and measure the weight loss to determine the amount of plasticizer extracted.

-

-

Objective: To evaluate the resistance of the plasticizer to degradation at high temperatures.

-

Method: Thermogravimetric Analysis (TGA):

-

Heat a small sample of this compound in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air).

-

Record the temperature at which weight loss begins (onset of decomposition). A higher decomposition temperature indicates better thermal stability. Studies on similar neopentylpolyol esters have shown good thermal stability.

-

-

Objective: To assess the ability of the plasticized polymer to remain flexible at low temperatures.

-

Method: Clash-Berg Torsional Stiffness (ASTM D1043):

-

Measure the torsional stiffness of a sample as it is cooled.

-

The temperature at which the stiffness reaches a specific value (Tf) is a measure of its low-temperature flexibility.

-

Data Presentation and Interpretation

The quantitative data from the aforementioned tests should be compiled into clear, comparative tables. An example is provided below:

| Property | This compound (50 phr) | Control Plasticizer (DOP, 50 phr) | ASTM Method |

| Shore A Hardness | Expected Value | ~80 | D2240 |

| 100% Modulus (MPa) | Expected Value | ~10 | D2284 |

| Elongation at Break (%) | Expected Value | ~350 | D2284 |

| Glass Transition Temp. (°C) | Expected Value | ~0 | E1356 |

| Volatility (% weight loss) | Expected Value | <1% | D1203 |

| Hexane Extraction (% wt loss) | Expected Value | ~15% | - |

Visualizing the Science: Diagrams

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Mechanism of plasticization by this compound.

Caption: Experimental workflow for evaluating this compound.

Conclusion and Future Outlook

This compound presents a compelling profile for a novel, high-performance plasticizer. Its unique molecular structure, combining a bulky headgroup with a long alkyl tail, suggests a favorable combination of plasticizing efficiency and permanence. The experimental framework detailed in this guide provides a clear and robust pathway for validating these hypotheses. Successful validation could pave the way for the adoption of this compound in a variety of demanding polymer applications, contributing to the development of safer and more durable materials. Further research could also explore the synthesis of other neopentanoate esters with varying alkyl chain lengths to create a new class of tunable plasticizers.

References

- 1. Plasticizer - Wikipedia [en.wikipedia.org]

- 2. diva-portal.org [diva-portal.org]

- 3. longchangchemical.com [longchangchemical.com]

- 4. quora.com [quora.com]

- 5. A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hallstarindustrial.com [hallstarindustrial.com]

- 7. jieyatwinscrew.com [jieyatwinscrew.com]

- 8. Hallstar Technical Paper Covers Ester Plasticizers for Plastics and Elastomers - RDAbbott [rdabbott.com]

- 9. hallstarindustrial.com [hallstarindustrial.com]

- 10. Role of Plasticizers in PVC Products | Bausano [bausano.com]

- 11. specialchem.com [specialchem.com]

- 12. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Plasticizer Performance and Evaluation: PVC Application Focus [kingstarmold.com]

- 15. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]

A Technical Guide to Tridecyl Neopentanoate: An Excipient for Advanced Topical Formulations

Prepared by: Gemini, Senior Application Scientist

Introduction: The Pursuit of Elegance and Efficacy in Topical Delivery

In the development of topical and transdermal drug formulations, the choice of excipients is paramount, dictating not only the stability and bioavailability of the active pharmaceutical ingredient (API) but also the sensory experience that drives patient adherence. Among the vast array of available emollients, tridecyl neopentanoate has emerged as a distinguished functional ingredient, prized for its unique tactile properties and formulation benefits.

This technical guide provides an in-depth analysis of this compound for researchers, cosmetic scientists, and drug development professionals. Moving beyond a simple ingredient profile, we will explore its physicochemical characteristics, mechanistic interactions with the skin barrier, its nuanced role in drug delivery, and the critical experimental protocols required to validate its performance. Our focus is on the causality behind its selection, offering a strategic perspective on how to leverage its properties to create sophisticated and effective topical therapies.

Section 1: Physicochemical Characterization of this compound

This compound is the ester of tridecyl alcohol and neopentanoic acid.[1] Its distinct molecular structure, featuring a branched-chain acid moiety, is fundamental to its performance. This branching sterically hinders the close packing of molecules, resulting in a low-viscosity fluid with unique interfacial properties.

The key physicochemical attributes that define its role as a topical excipient are summarized below.

| Property | Value / Description | Significance in Topical Formulations |

| Molecular Formula | C₁₈H₃₆O₂ | Influences lipophilicity and interaction with skin lipids. |

| Molecular Weight | 284.5 g/mol [1] | Contributes to its relatively light feel compared to heavier esters. |

| Appearance | Clear, low-viscosity liquid[3] | Ensures aesthetic clarity in emulsions and anhydrous systems. |

| Viscosity | Low[3] | Facilitates rapid and even spreading upon application, preventing a "draggy" feel. |

| Spreading Value | Fast Spreading (Emollient Skin Spreading Factor = 8.6)[3] | Quantifies its ability to cover a large surface area with ease, a key attribute for elegant formulations. |

| Solubility | Soluble in alcohol; Insoluble in water[4] | Dictates its use in the oil phase of emulsions or in non-aqueous formulations. |

| Sensory Profile | Light, non-greasy, silky, elegant after-feel[5][6] | Primary driver for its selection; enhances user experience and compliance. |

Section 2: Core Functions and Mechanism of Action

This compound serves multiple functions within a formulation, primarily as an emollient, a texture enhancer, and a binder for powdered products.[7][8]

Emolliency and Skin Barrier Interaction

As an emollient, this compound imparts softness and smoothness to the skin.[7] Its mechanism involves forming a thin, non-occlusive lipid film on the stratum corneum. This film reinforces the skin's natural barrier function by filling in the spaces between desquamating corneocytes, which reduces transepidermal water loss (TEWL) and improves skin hydration.

The branched structure of this compound is critical. Unlike linear, long-chain esters that can form dense, occlusive layers, the bulky neopentanoate group creates a more disordered and fluid film on the skin. This allows for barrier reinforcement without the heavy, greasy feel associated with traditional occlusive agents like petrolatum.

Figure 2: Decision workflow for selecting an emollient based on sensory and technical needs.

Role in Drug Delivery: A Vehicle for Elegance, Not an Aggressive Enhancer

While many excipients are evaluated for their ability to enhance API penetration, the role of this compound appears more nuanced. Research on similar branched-chain esters suggests they are less effective at disrupting the stratum corneum lipid structure compared to their linear-chain counterparts. [5]Studies have shown that the bulky nature of branched esters can result in smaller stratum corneum-vehicle partition coefficients and, consequently, lower transdermal flux values for an API. [5] Therefore, this compound should not be viewed as a primary penetration enhancer. Instead, its value in a drug delivery context lies in:

-

Solubilization: Acting as a non-aqueous solvent for lipophilic APIs within the formulation's oil phase.

-

Improving Patient Adherence: Creating a cosmetically elegant vehicle that patients are more likely to apply as prescribed. Poor aesthetics are a leading cause of non-compliance with topical therapies.

-

Formulation Stability: Its compatibility with silicones and ability to wet and disperse pigments and inorganic sunscreens (e.g., ZnO, TiO₂) contributes to the homogeneity and stability of the final product. [3]

Section 4: Safety and Regulatory Profile

This compound has a well-established safety profile for use in topical products.

-

Cosmetic Ingredient Review (CIR): The CIR Expert Panel concluded that alkyl esters, including this compound, are safe in the present practices of use and concentration when formulated to be non-irritating. [1]* Skin Irritation and Sensitization: It is generally considered to have a low risk of causing skin irritation or allergic reactions. [2]However, as with any ester, the potential for irritation exists, and formulations should be tested accordingly. GHS classification data from some, but not all, notifying companies indicate a potential for allergic skin reaction. [9]* Comedogenicity: It is widely regarded as non-comedogenic, making it suitable for facial products.

Regulatory status varies by region, but it is generally accepted for use in major markets, including the USA and Europe.

Section 5: Experimental Protocols

Validating the performance of this compound in a final formulation requires rigorous testing. The following are standardized protocols for assessing sensory attributes and API permeation.

Protocol: Sensory Panel Evaluation of Topical Formulations

This protocol provides a method for quantifying the sensory attributes of a formulation containing this compound compared to a control.

-

Panelist Selection: Recruit 10-15 trained panelists screened for sensory acuity. Panelists should be trained on identifying and rating key tactile descriptors.

-

Test Area: Designate a 2x2 cm area on the volar forearm of each panelist for product application.

-

Product Application: Accurately dispense a standardized amount (e.g., 2 mg/cm²) of the test formulation and a control formulation onto the designated areas.

-

Evaluation Procedure:

-

Instruct panelists to spread the product within the designated area using a circular motion for 10 seconds.

-

Panelists will rate the sensory attributes at two time points: T=0 (immediately after application) and T=5 minutes (after-feel).

-

-

Attributes and Scaling: Rate the following attributes on a 10-point scale (1 = Low, 10 = High):

-

Spreadability: Ease of spreading during application.

-

Greasiness: Sensation of an oily film.

-

Tackiness: Stickiness of the film upon light touch.

-

Absorption: Perceived speed of product disappearing into the skin.

-

Gloss: Shininess of the skin after application.

-

Residue: Perception of a film or coating left on the skin (evaluated at T=5 min).

-

Smoothness: Sensation of skin smoothness (evaluated at T=5 min).

-

-

Data Analysis: Analyze the mean scores for each attribute using appropriate statistical methods (e.g., ANOVA, t-test) to determine significant differences between formulations.

Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol assesses the influence of the formulation vehicle on the permeation of an API across a skin membrane.

Figure 3: Experimental workflow for an in vitro skin permeation study using Franz diffusion cells.

-

Apparatus: Vertical glass Franz diffusion cells.

-

Membrane Preparation: Use excised human or porcine skin. Separate the epidermis via heat treatment (e.g., 60°C water for 60 seconds). Cut skin sections to fit the diffusion cell orifice.

-

Cell Assembly:

-

Fill the receptor chamber with an appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4) and a magnetic stir bar. Ensure no air bubbles are trapped beneath the membrane.

-

Mount the skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.

-

Place the assembled cells in a circulating water bath maintained at a temperature to achieve a skin surface temperature of 32°C.

-

-

Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the API-containing formulation evenly onto the skin surface in the donor chamber.

-

Sampling:

-

At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling arm. [1] * Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions. [10]6. Quantification: Analyze the concentration of the API in the collected samples using a validated analytical method, typically HPLC. [1]7. Data Analysis:

-

Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point, correcting for sample removal.

-

Plot the cumulative amount permeated versus time.

-

Determine the steady-state flux (Jss) from the linear portion of the slope.

-

Calculate the permeability coefficient (Kp) if desired.

-

Conclusion

This compound is a high-performance excipient that addresses a critical need in modern topical formulation: the convergence of therapeutic efficacy and consumer elegance. Its branched molecular structure endows it with a low viscosity and high spreadability, translating to a light, silky, and non-greasy sensory experience. While not an aggressive penetration enhancer, its role as a superior vehicle is indispensable for ensuring patient compliance, which is often the rate-limiting step in the success of a topical therapy. By understanding its physicochemical properties and validating its performance through rigorous sensory and permeation studies, formulators can effectively leverage this compound to develop products that are not only effective but are also a pleasure to use.

References

-

Croda Inc. (n.d.). Crodamol™ TDNP. UL Prospector. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Croda Beauty. (n.d.). Crodamol™ TDNP. Retrieved from [Link]

-

Ashland. (n.d.). Ashland Care Specialties Overview Guide. Scribd. Retrieved from [Link]

-

COSMILE Europe. (n.d.). This compound. Retrieved from [Link]

-

Ashland. (n.d.). Hair care solutions. Retrieved from [Link]

-

Croda Beauty. (n.d.). Crodamol TDNP. Retrieved from [Link]

-

Ashland. (n.d.). Performance specialties. Retrieved from [Link]

-

MCB Books. (n.d.). Crodamol™ TDNP properties | applications | this compound. Retrieved from [Link]

-

UL Prospector. (n.d.). Crodamol™ TDNP por Croda. Retrieved from [Link]

-

Eurofins. (n.d.). Franz Cell Test. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 546237, this compound. Retrieved from [Link].

- Staneva, V., Spasova, M., & Gogev, M. (2011). METHOD OF STATIC DIFFUSION CELLS FOR ASSESSMENT OF PESTICIDES SKIN PERMEATION. Military Medical Science Letters, 80(2), 47-52.

-

Aminu, N. (2020, October 31). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell [Video]. YouTube. Retrieved from [Link]

- Stinchcomb, A. L., Swaan, P. W., Ekabo, O., & Hammell, D. (2002). Human skin permeation of branched-chain 3-O-alkyl ester and carbonate prodrugs of naltrexone. Pharmaceutical research, 19(6), 758–763.

- Kalia, Y. N., & Guy, R. H. (2001). The electrical characteristics of human skin in vivo. Pharmaceutical research, 18(3), 311-315.

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | C18H36O2 | CID 546237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. specialchem.com [specialchem.com]

- 3. crodabeauty.com [crodabeauty.com]

- 4. ashland.com [ashland.com]

- 5. crodabeauty.com [crodabeauty.com]

- 6. cosmileeurope.eu [cosmileeurope.eu]

- 7. makingchembooks.com [makingchembooks.com]

- 8. scribd.com [scribd.com]

- 9. 106436-39-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. ulprospector.com [ulprospector.com]

Methodological & Application

Application Notes and Protocols: Tridecyl Neopentanoate in Novel Topical Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Re-evaluating Tridecyl Neopentanoate for Advanced Dermatological Therapies

This compound, an ester of tridecyl alcohol and neopentanoic acid, has long been a staple in the cosmetics industry, prized for its elegant sensory profile and excellent emollient properties.[1][2][3][4] Traditionally found in lotions, creams, and sunscreens, its primary role has been to impart a silky, non-greasy feel while conditioning the skin.[1][2][3] However, a deeper look at its physicochemical characteristics suggests a largely untapped potential in the realm of novel topical and transdermal drug delivery.